(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate
Description
(S)-tert-Butyl 5-formyl-6-azaspiro[25]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
tert-butyl (7S)-7-formyl-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h9-10H,4-8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYBNKBVQWOOY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130984 | |
| Record name | 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262396-36-0 | |
| Record name | 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester, (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262396-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the formyl and carboxylate groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate: The enantiomer of the compound, which may have different biological activities.
Spirocyclic compounds: Other spirocyclic compounds with similar structures but different functional groups.
Uniqueness
(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and applications.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 1262396-36-0
- LogP : 2.30290 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 46.61 Ų
These properties suggest that the compound may interact favorably with biological membranes and proteins, which is critical for its biological activity.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, particularly enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating enzyme activity or receptor signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein Binding : It can interact with proteins, influencing their function and stability.
Comparative Studies:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial against E. coli | |
| Compound B | Inhibitor of topoisomerases | |
| Compound C | Cytotoxicity in cancer cell lines |
Case Studies
- Antimicrobial Activity : Similar spirocyclic compounds have shown promising results against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus .
- Enzyme Inhibition : Research on related compounds has indicated potential for dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication . This suggests that this compound could similarly affect bacterial growth by targeting these enzymes.
Q & A
Basic: What are optimized synthetic routes for (S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves spirocyclic ring formation followed by formylation. For example, tert-butyl 6-azaspiro[2.5]octane derivatives can be synthesized via cyclopropanation of piperidine precursors (e.g., tert-butyl 4-(bromomethylene)piperidine-1-carboxylate) using brominating agents, as seen in analogous procedures yielding 54% after chromatography . Key factors affecting yield include:
- Reaction Time : Prolonged durations (e.g., 120 hours) enhance cyclopropane ring closure .
- Purification : Gradient elution (e.g., 2–20% Et₂O/pentane) improves separation of polar intermediates .
- Temperature Control : Maintaining 50°C during formylation steps minimizes side reactions .
Basic: How is stereochemical integrity of the (S)-configuration confirmed in this compound?
Methodological Answer:
The (S)-configuration is validated using:
- Chiral HPLC : Retention times compared to racemic mixtures.
- X-ray Crystallography : SHELX software refines spirocyclic geometry and asymmetric carbon positions, as demonstrated in structurally related azaspiro compounds .
- NMR Analysis : Diastereotopic proton splitting in the spirocyclic ring (e.g., δ 3.5–4.5 ppm for bridgehead protons) confirms rigidity and stereochemical assignment .
Advanced: How does the formyl group in this compound enable regioselective functionalization for drug discovery applications?
Methodological Answer:
The formyl group acts as a reactive handle for:
- Nucleophilic Additions : Condensation with amines (e.g., 1,3-dihydropyrrolo[3,4-c]pyridin-2-ylcarbonylamino derivatives) to form imine or hydrazone linkages, as seen in MAGL inhibitor scaffolds .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids under Pd catalysis, leveraging the aldehyde’s electrophilicity .
- Reductive Amination : Conversion to primary amines using NaBH₃CN, enhancing solubility for pharmacokinetic optimization .
Advanced: What analytical challenges arise in resolving structural contradictions (e.g., crystallographic vs. computational data) for this spirocyclic system?
Methodological Answer:
Discrepancies between X-ray and DFT models often stem from:
- Dynamic Effects : Spirocyclic ring puckering in solution (observed in variable-temperature NMR) vs. static crystal structures .
- Torsional Strain : Discrepant bond angles in crystallography (e.g., 95–100° for cyclopropane rings) vs. idealized computational geometries .
Mitigation Strategies : - Use SHELXL restraints to refine flexible moieties during crystallographic refinement .
- Compare Hirshfeld surfaces to assess packing forces influencing experimental data .
Advanced: How can this compound serve as a precursor for MAGL (monoacylglycerol lipase) inhibitors?
Methodological Answer:
The spirocyclic core mimics endogenous MAGL substrates. Functionalization strategies include:
- Fluorination : Substitution with hexafluoropropan-2-yl groups enhances binding to MAGL’s catalytic triad (Ser122, Asp239, His269) .
- Bioisosteric Replacement : Replacing the formyl group with carbamates (e.g., 1,1,1,3,3,3-hexafluoropropan-2-yl carbamate) improves metabolic stability .
- Docking Studies : Molecular dynamics simulations validate spirocyclic rigidity for optimal active-site occupancy .
Basic: What are best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Refrigerated (2–8°C) in airtight containers under nitrogen to prevent aldehyde oxidation .
- Handling : Use electrostatic-safe gloves (e.g., nitrile) and avoid skin contact, as formyl groups are sensitizing .
- Incompatibilities : Separate from strong acids/bases to avoid spirocyclic ring opening .
Advanced: How can regioselective modifications of the azaspiro[2.5]octane core impact biological activity?
Methodological Answer:
- Position 5 (Formyl Group) : Directly modulates target binding (e.g., covalent inhibition via Schiff base formation) .
- Position 6 (tert-Butyl Carboxylate) : Enhances membrane permeability via lipophilic tert-butyl groups .
- Spirocyclic Rigidity : Restricts conformational freedom, improving selectivity for enzymes like MAGL over off-target proteases .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign bridgehead protons (δ 1.0–2.5 ppm for cyclopropane CH₂) and formyl protons (δ 9.5–10.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (tert-butyl carboxylate at ~1720 cm⁻¹; formyl at ~2820 cm⁻¹) .
- LC-MS : Monitor molecular ion [M+H]⁺ (e.g., m/z 268 for C₁₂H₂₁NO₃) and detect impurities (<2% by area) .
Advanced: What strategies address low yields in spirocyclic ring formation during synthesis?
Methodological Answer:
- Catalyst Optimization : Use ZnCl₂ or Fe(acac)₃ to accelerate cyclopropanation .
- Microwave-Assisted Synthesis : Reduces reaction time from 120 hours to <24 hours for similar azaspiro systems .
- Protecting Group Alternatives : Replace tert-butyl with Troc (2,2,2-trichloroethyl) groups to stabilize intermediates .
Advanced: How does the (S)-configuration influence intermolecular interactions in co-crystallized protein-ligand complexes?
Methodological Answer:
- Enantioselectivity : The (S)-form aligns the formyl group toward catalytic residues (e.g., Ser122 in MAGL), whereas the (R)-form causes steric clashes .
- Hydrogen Bonding : Molecular docking shows (S)-configured spirocycles form stable H-bonds with backbone amides (e.g., Gly238 in MAGL) .
- Pharmacokinetics : (S)-enantiomers exhibit longer half-lives due to reduced CYP450 metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
